Cas no 1804487-52-2 (3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid)

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its reactive bromomethyl and difluoromethyl groups enable selective functionalization, making it a valuable intermediate for constructing complex molecules. The chloro substituent enhances electrophilic reactivity, while the acetic acid moiety provides a handle for further derivatization. This compound is particularly useful in the development of bioactive compounds due to its ability to introduce fluorinated and halogenated motifs, which are critical for modulating physicochemical properties. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its structural features make it suitable for cross-coupling and nucleophilic substitution reactions.
3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid structure
1804487-52-2 structure
商品名:3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid
CAS番号:1804487-52-2
MF:C9H7BrClF2NO2
メガワット:314.511187791824
CID:4870750

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 化学的及び物理的性質

名前と識別子

    • 3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid
    • インチ: 1S/C9H7BrClF2NO2/c10-3-5-1-4(2-6(15)16)8(11)14-7(5)9(12)13/h1,9H,2-3H2,(H,15,16)
    • InChIKey: QIDVWWOESNDMRO-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(C(F)F)=NC(=C(CC(=O)O)C=1)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.2

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029048684-1g
3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid
1804487-52-2 97%
1g
$1,475.10 2022-04-02

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid 関連文献

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acidに関する追加情報

Professional Introduction to 3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic Acid (CAS No. 1804487-52-2)

3-(Bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid (CAS No. 1804487-52-2) is a highly versatile and significant compound in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the synthesis of novel bioactive molecules. The presence of both bromomethyl and chloro substituents, along with the difluoromethyl group, makes it a valuable intermediate for the development of various pharmacologically relevant compounds.

The compound's molecular structure incorporates a pyridine core, which is a common scaffold in many drugs and drug candidates. The pyridine ring is particularly important in medicinal chemistry due to its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. In particular, the acetic acid moiety at the 5-position provides a carboxyl group that can be further functionalized, allowing for the creation of diverse derivatives with tailored properties.

In recent years, there has been a growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The difluoromethyl group in 3-(bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid contributes to these desirable characteristics, making it an attractive building block for drug discovery efforts. This compound has been explored in various synthetic routes aimed at creating novel therapeutic agents that target a wide range of diseases.

One of the most compelling aspects of this compound is its utility as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with cancer and other diseases. By modifying the structure of 3-(bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid, researchers have been able to develop potent inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their potential as therapeutic agents.

The bromomethyl group provides a reactive handle for further functionalization, allowing for the introduction of various substituents that can modulate the biological activity of the resulting compounds. This reactivity has been leveraged in the synthesis of heterocyclic derivatives, which are known to exhibit a wide range of biological activities. For instance, researchers have utilized this compound to create novel pyridine-based scaffolds that exhibit anti-inflammatory and antimicrobial properties.

The chloro substituent on the pyridine ring also contributes to the compound's versatility, as it can be displaced by nucleophiles under appropriate conditions. This property has been exploited in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely used in pharmaceutical synthesis. These reactions allow for the introduction of aryl or amino groups, respectively, enabling the creation of complex molecular architectures.

In addition to its applications in kinase inhibition research, 3-(bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid has been investigated for its potential use in other therapeutic areas. For example, it has been explored as a precursor in the synthesis of antiviral agents. The unique structural features of this compound make it well-suited for developing molecules that can interfere with viral replication mechanisms. Preliminary studies have shown promising results in inhibiting certain viral enzymes, highlighting its potential as a lead compound for antiviral drug development.

The compound's ability to undergo further functionalization also makes it valuable for creating probes and tools for biochemical research. By incorporating labeled or modified groups into molecules derived from 3-(bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid, researchers can study biological pathways and interactions with high precision. These tools have been instrumental in understanding complex biological processes and have contributed to advancements in fields such as drug discovery and diagnostics.

The synthesis of 3-(bromomethyl)-6-chloro-2-(difluoromethyl)pyridine-5-acetic acid involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by selective bromination and chlorination steps. The introduction of the difluoromethyl group is achieved through halogen exchange or addition reactions, depending on the specific synthetic strategy employed. Each step is carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.

The growing body of research on this compound underscores its importance as a building block in medicinal chemistry. Its unique structural features and reactivity make it an invaluable tool for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to utilize this compound, its significance in drug discovery is likely to increase further.

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